molecular formula C17H19FN2O3S B4156939 N-(2,4-dimethylphenyl)-2-[(4-fluorophenyl)sulfonylamino]propanamide

N-(2,4-dimethylphenyl)-2-[(4-fluorophenyl)sulfonylamino]propanamide

Cat. No.: B4156939
M. Wt: 350.4 g/mol
InChI Key: XLKOVHIIMVBZTQ-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-[(4-fluorophenyl)sulfonylamino]propanamide is a synthetic organic compound characterized by its unique chemical structure, which includes a dimethylphenyl group and a fluorophenylsulfonyl group attached to an alaninamide backbone

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[(4-fluorophenyl)sulfonylamino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O3S/c1-11-4-9-16(12(2)10-11)19-17(21)13(3)20-24(22,23)15-7-5-14(18)6-8-15/h4-10,13,20H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKOVHIIMVBZTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(C)NS(=O)(=O)C2=CC=C(C=C2)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-[(4-fluorophenyl)sulfonylamino]propanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2,4-dimethylphenylamine: This can be achieved through the nitration of 2,4-dimethylbenzene followed by reduction.

    Synthesis of 4-fluorophenylsulfonyl chloride: This involves the sulfonation of 4-fluoroaniline followed by chlorination.

    Coupling Reaction: The final step involves the coupling of 2,4-dimethylphenylamine with 4-fluorophenylsulfonyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-[(4-fluorophenyl)sulfonylamino]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to convert the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and potassium permanganate (KMnO~4~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.

    Substitution: Reagents like halogens (Cl~2~, Br2) and nitrating agents (HNO~3~/H~2~SO~4~) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2-[(4-fluorophenyl)sulfonylamino]propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-[(4-fluorophenyl)sulfonylamino]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(2,4-dimethylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]alaninamide
  • N~1~-(2,4-dimethylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]alaninamide
  • N~1~-(2,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]alaninamide

Uniqueness

N-(2,4-dimethylphenyl)-2-[(4-fluorophenyl)sulfonylamino]propanamide is unique due to the presence of the fluorine atom in the phenylsulfonyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dimethylphenyl)-2-[(4-fluorophenyl)sulfonylamino]propanamide
Reactant of Route 2
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N-(2,4-dimethylphenyl)-2-[(4-fluorophenyl)sulfonylamino]propanamide

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